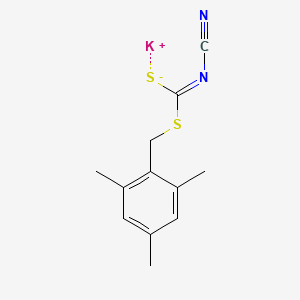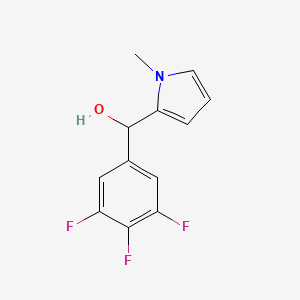
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a trifluorophenyl group
Méthodes De Préparation
The synthesis of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylpyrrole with 3,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol stands out due to its trifluorophenyl group, which imparts unique chemical properties. Similar compounds include:
- 1-Methyl-2-pyrrolyl-(3,4-difluorophenyl)methanol
- 1-Methyl-2-pyrrolyl-(3,5-difluorophenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-fluorophenyl)methanol These compounds share structural similarities but differ in their fluorination patterns, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
(1-methylpyrrol-2-yl)-(3,4,5-trifluorophenyl)methanol |
InChI |
InChI=1S/C12H10F3NO/c1-16-4-2-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h2-6,12,17H,1H3 |
Clé InChI |
LXYYICMDEILBHN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C2=CC(=C(C(=C2)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
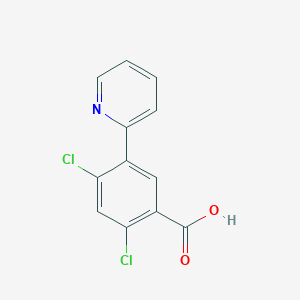
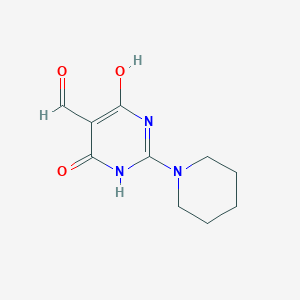



![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

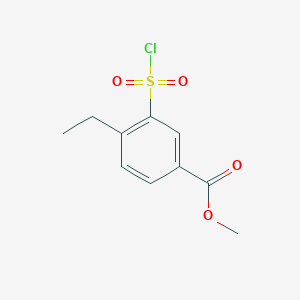
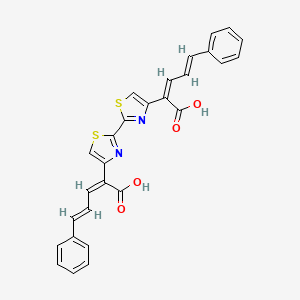
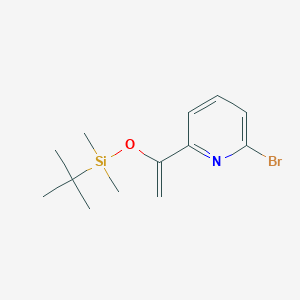
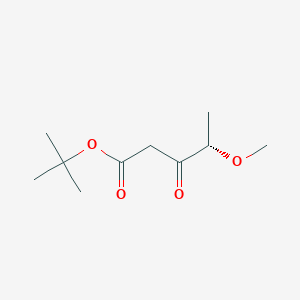
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
